N-butylcyclohexanamine hydrochloride
Overview
Description
N-butylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H22ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a butyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylcyclohexanamine hydrochloride can be synthesized through the reaction of cyclohexanamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butylcyclohexanamine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of amine receptors and their interactions with various ligands.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butylcyclohexanamine hydrochloride involves its interaction with amine receptors in biological systems. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various molecular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: The parent compound, which lacks the butyl substitution.
N-methylcyclohexanamine: A similar compound with a methyl group instead of a butyl group.
N-ethylcyclohexanamine: A compound with an ethyl group substitution.
Uniqueness
N-butylcyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group increases its hydrophobicity and alters its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-butylcyclohexanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZNUWHIGDJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-99-7 | |
Record name | Cyclohexanamine, N-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61278-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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